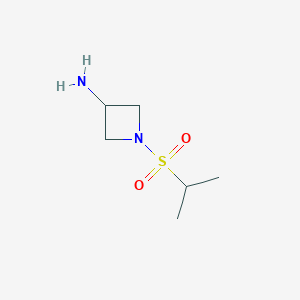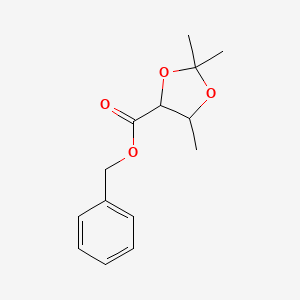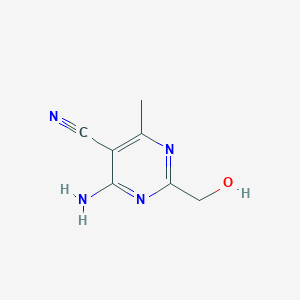![molecular formula C12H21NO4S B13870755 Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate CAS No. 1227610-33-4](/img/structure/B13870755.png)
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(methylsulfonyl)-7-azaspiro[35]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions of spirocyclic compounds with biological targets.
Mecanismo De Acción
The mechanism of action of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Uniqueness
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
1227610-33-4 |
|---|---|
Fórmula molecular |
C12H21NO4S |
Peso molecular |
275.37 g/mol |
Nombre IUPAC |
ethyl 7-methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4S/c1-3-17-11(14)10-8-12(9-10)4-6-13(7-5-12)18(2,15)16/h10H,3-9H2,1-2H3 |
Clave InChI |
GLXGICDBTZMSAD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2(C1)CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)








![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)
